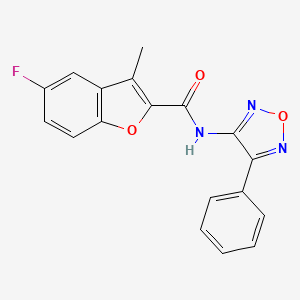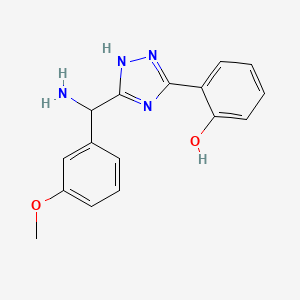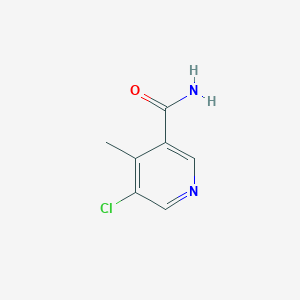![molecular formula C12H9N3S B12116031 Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- CAS No. 62638-73-7](/img/structure/B12116031.png)
Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-phénylthiazolo[4,5-c]pyridin-2-amine est un composé hétérocyclique caractérisé par un système cyclique fusionné de thiazole et de pyridine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la N-phénylthiazolo[4,5-c]pyridin-2-amine implique généralement l’annulation d’un cycle thiazole sur un dérivé de pyridine. Une méthode courante consiste à faire réagir la 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidène]pyridin-2-amine avec de l’iodure de cuivre dans de la pyridine anhydre sous irradiation micro-ondes . Cette méthode est efficace et permet d’obtenir le produit désiré en quantités importantes.
Méthodes de production industrielle
La production industrielle de ce composé peut faire appel à des voies synthétiques similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L’utilisation de la synthèse assistée par micro-ondes peut être mise à l’échelle pour les applications industrielles, offrant une méthode rapide et efficace pour produire de grandes quantités du composé.
Analyse Des Réactions Chimiques
Types de réactions
La N-phénylthiazolo[4,5-c]pyridin-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : Les réactions de substitution nucléophile sont courantes, le groupe amine pouvant être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène dans l’acide acétique.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base comme la triéthylamine.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole.
Applications de recherche scientifique
La N-phénylthiazolo[4,5-c]pyridin-2-amine a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de la N-phénylthiazolo[4,5-c]pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son effet inhibiteur sur la phosphoinositide 3-kinase est dû à sa capacité à se lier au site actif de la kinase, empêchant la phosphorylation des cibles en aval . Cette interaction perturbe les voies de signalisation clés impliquées dans la croissance et la survie cellulaires, ce qui en fait un agent anticancéreux potentiel.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolo[4,5-d]pyrimidin-7(6H)-ones : Ces composés présentent également un système cyclique fusionné de thiazole et de pyridine et ont été étudiés pour leurs propriétés anticancéreuses.
Dérivés de thiazolo[5,4-b]pyridine : Connus pour leur activité inhibitrice contre la phosphoinositide 3-kinase, similaire à celle de la N-phénylthiazolo[4,5-c]pyridin-2-amine.
Unicité
La N-phénylthiazolo[4,5-c]pyridin-2-amine se distingue par sa configuration structurale spécifique, qui lui confère des propriétés électroniques et une réactivité uniques
Propriétés
Numéro CAS |
62638-73-7 |
|---|---|
Formule moléculaire |
C12H9N3S |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
N-phenyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)14-12-15-10-8-13-7-6-11(10)16-12/h1-8H,(H,14,15) |
Clé InChI |
UJCNKYFPVLVTIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)


![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)



![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)
![3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12115999.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)
![(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12116009.png)

